molecular formula C8H10BNO2 B13454388 (E)-(4-Aminostyryl)boronic acid

(E)-(4-Aminostyryl)boronic acid

Cat. No.: B13454388
M. Wt: 162.98 g/mol
InChI Key: LULBKHHXCBUHOB-AATRIKPKSA-N
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Description

(E)-(4-Aminostyryl)boronic acid is an organic compound with the molecular formula C8H10BNO2 It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(4-Aminostyryl)boronic acid can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Aminostyryl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(E)-(4-Aminostyryl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(4-Aminostyryl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of an enzyme, blocking its activity. The boronic acid group interacts with nucleophilic residues in the enzyme, such as serine or threonine, forming a stable complex that inhibits the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(4-Aminostyryl)boronic acid is unique due to its combination of the styryl group and the amino group, which provides distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biomolecules or in the synthesis of complex organic compounds .

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

[(E)-2-(4-aminophenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H10BNO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H,10H2/b6-5+

InChI Key

LULBKHHXCBUHOB-AATRIKPKSA-N

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)N)(O)O

Canonical SMILES

B(C=CC1=CC=C(C=C1)N)(O)O

Origin of Product

United States

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